molecular formula C21H27ClN2O4S B12212711 1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine

1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine

Cat. No.: B12212711
M. Wt: 439.0 g/mol
InChI Key: NKHKUHZXFKZLPV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a 2,5-diethoxybenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.

    Introduction of the 3-Chloro-2-methylphenyl Group: This step involves the substitution reaction where a 3-chloro-2-methylphenyl halide reacts with the piperazine core under basic conditions.

    Attachment of the 2,5-diethoxybenzenesulfonyl Group: The final step involves the sulfonylation reaction, where the piperazine derivative reacts with 2,5-diethoxybenzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms to the aromatic rings.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to ensure selective and efficient reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel pharmaceuticals with specific biological activities.

    Industry: In material science, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group can enhance its binding affinity and specificity towards certain targets. Pathways involved in its mechanism of action may include signal transduction, metabolic pathways, and cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:

    1-(3-Chloro-2-methylphenyl)piperazine: This compound lacks the 2,5-diethoxybenzenesulfonyl group, which may result in different chemical properties and biological activities.

    4-(2,5-Diethoxybenzenesulfonyl)piperazine: This compound lacks the 3-chloro-2-methylphenyl group, which may affect its reactivity and interactions with biological targets.

    1-(3-Chloro-2-methylphenyl)-4-(benzenesulfonyl)piperazine: This compound has a benzenesulfonyl group instead of the 2,5-diethoxybenzenesulfonyl group, which may influence its chemical and biological properties.

The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H27ClN2O4S

Molecular Weight

439.0 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H27ClN2O4S/c1-4-27-17-9-10-20(28-5-2)21(15-17)29(25,26)24-13-11-23(12-14-24)19-8-6-7-18(22)16(19)3/h6-10,15H,4-5,11-14H2,1-3H3

InChI Key

NKHKUHZXFKZLPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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